Cas no 86541-75-5 (Benazepril)

Benazepril structure
Benazepril structure
Nome del prodotto:Benazepril
Numero CAS:86541-75-5
MF:C24H28N2O5
MW:424.489526748657
MDL:MFCD00864466
CID:60998
PubChem ID:5362124

Benazepril Proprietà chimiche e fisiche

Nomi e identificatori

    • benazepril
    • 1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, [R-(R*,R*)]-
    • 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
    • (3S)-1-(carboxymethyl)-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
    • benazapril
    • Benazepril [INN:BAN]
    • Benazeprilum
    • Benazeprilum [Latin]
    • benzazepril
    • (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid
    • 2-[(4S)-4-[[(1S)-1-ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-6-azabicyclo[5.4.0]undeca
    • 2-[(4S)-4-[[(1S)-1-ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl]acetic acid
    • Lotrel
    • UDM7Q7QWP8
    • 1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (S-(R*,R*))-
    • XPCFTKFZXHTYIP-PMACEKPBSA-N
    • [(3S)-3-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-2-oxo-2,3,4,
    • (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid (ACI)
    • 1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, [S-(R*,R*)]- (ZCI)
    • Benapril
    • Briem
    • Cibacen
    • Cibacen WS
    • Cibacene
    • rel-(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid
    • C09AA07
    • 109010-10-8
    • CGS-14824A
    • SCHEMBL16396
    • CGS-14824-A
    • Spectrum3_001674
    • Spectrum5_001546
    • BENAZEPRIL [INN]
    • s5938
    • BIDD:GT0800
    • Benazepril Sandoz (TN)
    • CHEMBL838
    • SPBio_000343
    • SBI-0206744.P001
    • Forteekor
    • AKOS005560204
    • Spectrum2_000482
    • EN300-6481298
    • AB00698518_08
    • GTPL6374
    • KBio2_005025
    • UNII-UDM7Q7QWP8
    • BBL034011
    • Benazepril Sandoz
    • HSDB 7081
    • KBioGR_000812
    • Benazepril impurity A
    • BENAZEPRIL (EMA EPAR VETERINARY)
    • [(3S)-3-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
    • 86541-75-5
    • 1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, (R*,R*)-(+/-)-
    • Q592802
    • BRD-K49807096-003-14-8
    • MLS006011854
    • Spectrum_001922
    • NCGC00165740-04
    • [(3S)-3-({(1S)-1-[(ethyloxy)carbonyl]-3-phenylpropyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
    • SMR000857173
    • Forteekor [veterinary] (TN)
    • MFCD00864466
    • BSPBio_003487
    • PX47FSF9B3
    • 1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, (3S)-
    • BCP12672
    • NCGC00165740-03
    • 2-((S)-3-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
    • BENAZEPRIL [WHO-DD]
    • NCGC00165740-02
    • 1H-1-Benzazepine-1-acetic acid, 3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, (3R)-rel-
    • KBio2_002457
    • D07499
    • KBio2_007593
    • DB00542
    • BENAZEPRIL [EMA EPAR VETERINARY]
    • NCGC00165740-01
    • KBioSS_002464
    • CGS14824A
    • Benazepril (INN)
    • 86499-21-0
    • CS-1795
    • Spectrum4_000286
    • Tert butyl-3-(3S)amino-2,3,4,5-tetrahydro-1h(1)benzazepin-2-one-1-acetate
    • STK627447
    • BRD-K49807096-003-02-3
    • 1H-1-Benzazepine-1-acetic acid, 3-(((1S)-1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
    • BDBM50021153
    • NS00010378
    • 1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, (R*,R*)-
    • KBio3_002707
    • Benazepril Free base
    • Benazeprilum (Latin)
    • HY-B0093
    • 2-((S)-3-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
    • BRD-K49807096-003-16-3
    • AB00698518-07
    • [(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
    • 2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
    • BENAZEPRIL [VANDF]
    • DTXSID5022645
    • Forteekor (veterinary)
    • Benazepril, (+/-)-
    • CHEBI:3011
    • BRD-K49807096-003-15-5
    • DTXCID602645
    • AB00698518_09
    • BENAZEPRIL [MI]
    • C06843
    • ((3S)-3-(((1S)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-2-OXO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL)ACETIC ACID
    • Benazepril
    • MDL: MFCD00864466
    • Inchi: 1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1
    • Chiave InChI: XPCFTKFZXHTYIP-PMACEKPBSA-N
    • Sorrisi: C(N1C(=O)[C@@H](N[C@H](C(=O)OCC)CCC2C=CC=CC=2)CCC2C=CC=CC1=2)C(=O)O

Proprietà calcolate

  • Massa esatta: 424.20000
  • Massa monoisotopica: 424.2
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 10
  • Complessità: 619
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • Superficie polare topologica: 95.9

Proprietà sperimentali

  • Colore/forma: Solid
  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: 148-149°
  • Punto di ebollizione: 691.2°C at 760 mmHg
  • Punto di infiammabilità: 371.8±31.5 °C
  • Indice di rifrazione: 1.607
  • PSA: 95.94000
  • LogP: 3.02900
  • Pressione di vapore: 0.0±2.3 mmHg at 25°C
  • Rotazione specifica: D -159° (c = 1.2 in ethanol)

Benazepril Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Istruzioni di sicurezza: S22-S24/25
  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

Benazepril Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHENG KE LU SI SHENG WU JI SHU
sc-337551-1 g
Benazepril Free base,
86541-75-5 ≥95%
1g
¥7,822.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FL318-50mg
Benazepril
86541-75-5 98+%
50mg
148.0CNY 2021-07-14
Enamine
EN300-6481298-5.0g
2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
86541-75-5
5g
$295.0 2023-06-02
Enamine
EN300-6481298-1.0g
2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
86541-75-5
1g
$79.0 2023-06-02
Enamine
EN300-6481298-10.0g
2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
86541-75-5
10g
$504.0 2023-06-02
Biosynth
BB164237-100 mg
Benazepril HCl - Bio-X ?
86541-75-5
100MG
$65.00 2023-01-05
Enamine
EN300-6481298-2.5g
2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
86541-75-5
2.5g
$161.0 2023-06-02
TRC
B119858-1000mg
Benazepril Free Base
86541-75-5
1g
$ 1143.00 2023-04-19
A2B Chem LLC
AC26751-1mg
Benazepril
86541-75-5 98%
1mg
$5.00 2024-04-19
MedChemExpress
HY-B0093-10mg
Benazepril
86541-75-5 99.32%
10mg
¥450 2024-04-17

Benazepril Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al, Synlett, 2018, 29(16), 2203-2207

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  0 °C; 12 h, rt
2.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (2S)-1-[(1S)-1-[[[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]methyl]amino… Solvents: Isopropanol ;  2 h, 25 °C
2.2 Reagents: Potassium hydroxide ,  Hydrogen Solvents: Isopropanol ,  1,2-Dichloroethane ;  12 h, 20 atm, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  6 h, 20 atm, rt
4.1 Reagents: Hydrogen bromide Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
5.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 24 h, rt
6.1 -
Riferimento
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al, Synlett, 2018, 29(16), 2203-2207

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  25 °C → 40 °C; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  40 °C
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  0 °C; 12 h, rt
3.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (2S)-1-[(1S)-1-[[[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]methyl]amino… Solvents: Isopropanol ;  2 h, 25 °C
3.2 Reagents: Potassium hydroxide ,  Hydrogen Solvents: Isopropanol ,  1,2-Dichloroethane ;  12 h, 20 atm, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  6 h, 20 atm, rt
5.1 Reagents: Hydrogen bromide Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
6.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 24 h, rt
7.1 -
Riferimento
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al, Synlett, 2018, 29(16), 2203-2207

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  (2S)-1-[(1S)-1-[[[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]methyl]amino… Solvents: Isopropanol ;  2 h, 25 °C
1.2 Reagents: Potassium hydroxide ,  Hydrogen Solvents: Isopropanol ,  1,2-Dichloroethane ;  12 h, 20 atm, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  6 h, 20 atm, rt
3.1 Reagents: Hydrogen bromide Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
4.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 24 h, rt
5.1 -
Riferimento
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al, Synlett, 2018, 29(16), 2203-2207

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 24 h, rt
2.1 -
Riferimento
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al, Synlett, 2018, 29(16), 2203-2207

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 24 h, rt
3.1 -
Riferimento
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al, Synlett, 2018, 29(16), 2203-2207

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  6 h, 20 atm, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
3.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 24 h, rt
4.1 -
Riferimento
Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides
Wang, Simin; et al, Synlett, 2018, 29(16), 2203-2207

Benazepril Raw materials

Benazepril Preparation Products

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.